Product packaging for Phenoxybenzamine Hydrochloride(Cat. No.:CAS No. 63-92-3)

Phenoxybenzamine Hydrochloride

Cat. No.: B000485
CAS No.: 63-92-3
M. Wt: 340.3 g/mol
InChI Key: VBCPVIWPDJVHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Phenoxybenzamine (B1677643) Hydrochloride in Pharmacology

Phenoxybenzamine hydrochloride has a rich history, marked by its foundational role in understanding adrenergic receptor pharmacology and its evolving clinical applications. Its distinct mechanism of action has consistently placed it at the forefront of research into the sympathetic nervous system and various physiological processes.

This compound received approval from the United States Food and Drug Administration (FDA) in 1953, primarily for the management of hypertensive emergencies, especially those associated with pheochromocytoma plos.org. Its initial use focused on controlling paroxysmal hypertension and excessive sweating linked to this catecholamine-secreting tumor nih.govdrugbank.com. Beyond its use in pheochromocytoma, early research explored its utility in other conditions characterized by elevated alpha-adrenergic tone. For instance, it was first employed in 1976 for the treatment of benign prostate hyperplasia (BPH) due to its capacity for alpha-adrenergic blockade, though its use for this condition has since largely diminished in favor of more selective agents nih.gov.

Academic inquiry also extended to its potential in addressing neuropathic pain syndromes, such as Complex Regional Pain Syndrome (CRPS), where its alpha-adrenergic antagonist activity was investigated for its ability to counteract mediators of the sympathetic nervous system plos.orgfortunejournals.comnih.gov. Intriguingly, phenoxybenzamine was also studied for its potential as a male contraceptive. This research stemmed from its observed ability to induce aspermia by blocking alpha-1 adrenoceptors located in the longitudinal muscles of the vas deferens, an effect noted to be reversible nih.govwikipedia.orgscientiaricerca.com.

Over time, the clinical landscape for this compound has undergone significant shifts. While it remained a cornerstone for preoperative preparation in pheochromocytoma for decades, there has been a notable trend towards the use of selective alpha-1 blockers (e.g., doxazosin, prazosin (B1663645), terazosin) and calcium channel blockers. This transition is primarily driven by the comparatively higher cost of phenoxybenzamine and its more pronounced and prolonged side effects, particularly postoperative hypotension uu.nlveeva.comasean-endocrinejournal.orgresearchgate.net.

Despite these shifts in primary clinical utility, academic and investigational research into phenoxybenzamine has expanded into new and unexpected areas. A significant discovery has been its histone deacetylase (HDAC) inhibitory activity, specifically targeting isoforms 5, 6, and 9 plos.orgfortunejournals.com. This finding has opened new avenues for research into its potential anti-tumor properties, given the critical role of HDACs in the progression of malignant diseases plos.orgfortunejournals.commedchemexpress.com. Furthermore, phenoxybenzamine has been investigated for neuroprotective effects, demonstrating a reduction in neuronal cell death in models of oxygen glucose deprivation and showing improvements in neurological outcomes in rat models of severe traumatic brain injury medchemexpress.commdpi.com. Its vasodilatory effects have also led to studies exploring its application in conditions such as hypoplastic left heart syndrome nih.govresearchgate.net.

Overview of this compound as an Alpha-Adrenergic Antagonist

The pharmacological profile of this compound is defined by its distinctive interaction with alpha-adrenergic receptors, setting it apart from many other adrenergic antagonists.

Phenoxybenzamine is characterized as a non-selective, irreversible alpha-adrenergic antagonist nih.govdrugbank.comwikipedia.orgmedchemexpress.comresearchgate.netijpsjournal.comguidetopharmacology.orgmims.compatsnap.com. This means it binds to and blocks both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, although it exhibits a slightly higher affinity for the α1 subtype nih.govresearchgate.netpatsnap.com.

The mechanism of action involves the formation of a stable, permanent covalent bond with a component of the alpha-adrenergic receptor nih.govwikipedia.orgasean-endocrinejournal.orgmdpi.comresearchgate.netmims.compatsnap.comresearchgate.net. This covalent linkage is thought to occur through the alkylation of the receptor, likely involving a cysteine residue in transmembrane helix 3 (specifically at position 3.36), by a highly reactive carbonium ion that forms from the tertiary amine moiety of phenoxybenzamine nih.govwikipedia.orgasean-endocrinejournal.orgresearchgate.netresearchgate.net. This irreversible binding prevents endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), from binding to and activating their respective receptors nih.govwikipedia.orgpatsnap.com.

Table 1: Key Binding Characteristics of this compound

CharacteristicDescription
Receptor Selectivity Non-selective (blocks α1 and α2 adrenergic receptors) nih.govresearchgate.netpatsnap.com
Binding Reversibility Irreversible nih.govdrugbank.comwikipedia.orgmedchemexpress.comresearchgate.netijpsjournal.comguidetopharmacology.orgmims.compatsnap.com
Binding Mechanism Covalent bond formation with receptor components (e.g., cysteine residue) nih.govwikipedia.orgasean-endocrinejournal.orgpatsnap.comresearchgate.netresearchgate.net
Primary Effect Prevents binding and activation by endogenous catecholamines (adrenaline, noradrenaline) nih.govwikipedia.orgpatsnap.com

The irreversible and non-competitive nature of phenoxybenzamine's binding has profound implications for research. Unlike competitive antagonists, whose effects can be overcome by increasing the concentration of the agonist, the blockade produced by phenoxybenzamine persists until new alpha-adrenergic receptors are synthesized by the cell mdpi.compatsnap.com. This process of de novo receptor synthesis can take several days, meaning the pharmacological effect of phenoxybenzamine can last significantly longer than its metabolic half-life, which is approximately 24 hours mdpi.commims.commims.com. Studies have shown that only about 50% of α1 receptors may recover as long as eight days after a single administration mdpi.com.

This prolonged and non-competitive blockade makes phenoxybenzamine a valuable tool in experimental settings where sustained receptor inhibition is necessary. For example, it is particularly useful in studies aiming to simulate conditions where massive surges of pressor amines might occur, such as during surgical manipulation of pheochromocytoma, allowing researchers to study the consequences of prolonged adrenergic blockade wikipedia.orgasean-endocrinejournal.orgresearchgate.net.

Furthermore, the irreversible binding characteristic enables detailed investigations into receptor turnover rates and the long-term adaptive responses of adrenergic systems to sustained antagonism mdpi.com. Researchers have leveraged phenoxybenzamine to probe the structural aspects of adrenergic receptors, demonstrating, for instance, that specific cysteine residues within transmembrane domains (like Cys at position 3.36) are critical for its covalent interaction. Mutation studies involving these residues have provided insights into the helical orientation of transmembrane domains and the precise location of the ligand-binding pocket within G protein-coupled receptors (GPCRs) nih.govresearchgate.net.

The non-competitive, covalent modification of alpha-adrenergic receptors by phenoxybenzamine distinguishes it from other antagonists and allows for the study of receptor reserve and the maximal achievable response to agonists, providing a clearer understanding of receptor function independent of agonist concentration wikipedia.orgresearchgate.net. Its unique binding profile has also been exploited in research exploring its anti-proliferative effects on various cell lines, where prolonged receptor modulation or even newly discovered off-target mechanisms, such as HDAC inhibition, might be at play plos.orgmedchemexpress.com. Research on phenoxybenzamine continues to inform our understanding of drug-receptor interactions, including allosteric and allotopic modulations and their effects on G protein signaling pathways researchgate.net.

Table 2: Implications of Covalent Binding in Research

Research AreaImplication of Irreversible Binding
Receptor Turnover Studies Allows tracking the synthesis of new receptors as old ones are permanently blocked, informing receptor dynamics mdpi.com
Sustained Inhibition Models Facilitates studies requiring prolonged adrenergic blockade, e.g., simulating catecholamine surges wikipedia.orgasean-endocrinejournal.orgresearchgate.net
Receptor Structural Analysis Enables identification of crucial binding residues (e.g., cysteine 3.36) and elucidation of transmembrane helix orientation nih.govresearchgate.net
Receptor Reserve Studies Aids in understanding non-competitive antagonism and its impact on maximal agonist response wikipedia.orgresearchgate.net
Off-target Mechanism Exploration Used to investigate other cellular effects, like HDAC inhibition, alongside adrenergic blockade plos.orgmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO.ClH<br>C18H23Cl2NO B000485 Phenoxybenzamine Hydrochloride CAS No. 63-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO.ClH, C18H23Cl2NO
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20888
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021127
Record name Phenoxybenzamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20888
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Record name SID855636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20888
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

63-92-3
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20888
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenoxybenzamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxybenzamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenoxybenzamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenoxybenzamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxybenzamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

280 to 284 °F (NTP, 1992)
Record name PHENOXYBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20888
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Pharmacological Mechanisms of Action of Phenoxybenzamine Hydrochloride

Alpha-Adrenergic Receptor Antagonism

Phenoxybenzamine (B1677643) hydrochloride primarily functions by antagonizing alpha-adrenergic receptors. drugbank.comresearchgate.netnih.gov This antagonism leads to muscle relaxation and widening of blood vessels, which in turn lowers blood pressure. drugbank.com It specifically blocks the activity of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) by preventing their binding to alpha-receptors. wikipedia.orgwikipedia.orgdrugs.com

Non-selective Alpha-1 and Alpha-2 Adrenoceptor Blockade

Phenoxybenzamine is a non-selective alpha-adrenergic blocker, meaning it antagonizes both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. wikipedia.orgresearchgate.netwikipedia.orgnih.gov While it blocks both subtypes, some research suggests it may have a higher affinity for α1-receptors. researchgate.netmdpi.com The blockade of alpha-receptors reduces sympathetic activity, leading to vasodilation, pupil constriction, increased gastrointestinal motility, and glycogen (B147801) synthesis. wikipedia.org

Alpha-1 adrenoceptors are further subdivided into α1A, α1B, and α1D subtypes. capes.gov.br These receptors are located in various tissues, including smooth muscle tissue, the central nervous system, gastrointestinal tract, and endocrine system. nih.gov When phenoxybenzamine blocks α1-adrenoceptors, it causes vasodilation in blood vessels by counteracting the vasoconstriction normally mediated by these receptors. wikipedia.org Studies have identified different affinities for phenoxybenzamine across alpha-1 subtypes, such as the complete inhibition of the α1-High-affinity site in rat ventricular muscle by phenoxybenzamine. nih.gov

Irreversible Binding and "Chemical Sympathectomy"

A distinctive characteristic of phenoxybenzamine hydrochloride is its irreversible binding to alpha-adrenergic receptors, which results in a long-lasting effect often described as "chemical sympathectomy." drugbank.comwikipedia.orgncats.ionih.govpharmacologycanada.orgguidetopharmacology.orgnih.gov

Phenoxybenzamine forms a permanent covalent bond with adrenergic receptors. wikipedia.orgpharmacologycanada.org This irreversible interaction involves the formation of a highly stable linkage, likely through the attack by a cysteine residue at position 3.36 in transmembrane helix 3 of the adrenergic receptor. wikipedia.orgresearchgate.netnih.gov This covalent bond formation is responsible for the drug's prolonged duration of action, which extends beyond its metabolic half-life. drugs.commdpi.compharmacology2000.com Studies involving mutations of cysteine residues in α2A-adrenoceptors have confirmed the critical role of this amino acid in phenoxybenzamine's irreversible binding. researchgate.netnih.gov

The irreversible binding of phenoxybenzamine to alpha-adrenoceptors leads to long-lasting effects on sympathetic tone. nih.govpharmacologycanada.orgguidetopharmacology.orgoup.com The blockade of these receptors persists until new receptor proteins are synthesized, a process that can take days. pharmacology2000.com The demonstrable effects of phenoxybenzamine, even after intravenous administration, can last for at least 3 to 4 days, and the effects of daily administration can be cumulative for nearly a week. ncats.iodrugs.comnih.govmims.com This sustained antagonism of alpha-receptors contributes to a maintained reduction in peripheral vascular resistance and blood pressure. researchgate.netncats.io

Downstream Signaling Pathway Modulation

This compound's primary action as an α-1 adrenergic receptor antagonist leads to significant modulation of intracellular signaling cascades. Alpha-1 adrenergic receptors are typically coupled to a heterotrimeric G protein, specifically Gq. Activation of Gq, in turn, stimulates phospholipase C (PLC) activity, which then initiates a cascade involving the production of inositol (B14025) trisphosphate (IP3) and the subsequent increase in intracellular calcium mims.com. This rise in intracellular calcium leads to the activation of protein kinase C (PKC) mims.com. By forming an irreversible covalent bond with α-adrenergic receptors, this compound effectively blocks this entire sequence, thus modulating the downstream signaling pathway mims.comscience.gov.

Impact on Phospholipase C Activity

This compound directly influences phospholipase C (PLC) activity through its non-competitive antagonism of α-1 adrenoceptors science.gov. The α1-adrenoceptor is known to couple to the Gq/PLC pathway, and the blocking action of this compound inhibits this activation vu.edu.au. Research indicates that this compound can affect PLC activity in contexts where Gq protein signaling is involved dntb.gov.uafishersci.catheinterstellarplan.com. For instance, studies have explored its impact on signaling pathways in specific cellular systems where alpha-adrenoceptor-mediated PLC activation plays a role dntb.gov.ua.

Regulation of Intracellular Calcium

A critical downstream effect of this compound's action is its influence on intracellular calcium levels. It is understood to reduce arterial pressure by inhibiting norepinephrine-mediated increases in intracellular calcium within vascular smooth muscle cells nih.gov. Since α-1 adrenergic receptor activation typically leads to an increase in intracellular calcium, this compound, as an antagonist, directly blocks this calcium mobilization mims.com.

Non-Adrenergic Receptor Interactions

This compound exhibits interactions with various non-adrenergic receptors, expanding its pharmacological profile beyond its well-known α-adrenergic antagonism.

Serotonin (B10506) 5-HT2A Receptor Antagonism

This compound has been identified as an alkylating agent capable of inactivating the serotonin 5-HT2A receptor. This interaction suggests a broader spectrum of action beyond adrenergic systems. Functional studies have demonstrated that this compound can influence signaling pathways coupled to 5-HT2A receptors, including those involving phospholipase C and phospholipase A2. For instance, tryptamine-induced vasoconstriction, which is mediated via 5-HT2A receptors, involves phospholipase pathways and can be influenced by related inhibitors. This indicates a complex interplay between this compound and serotonergic systems.

Histone Deacetylase (HDAC) Inhibitory Activity

Emerging research has revealed that this compound possesses histone deacetylase (HDAC) inhibitory activity fishersci.ca. HDACs are a class of enzymes that remove acetyl groups from histone proteins, thereby playing a crucial role in gene expression regulation.

While this compound has been shown to exhibit general HDAC inhibitory activity, detailed research findings specifically delineating its inhibitory effects on individual HDAC isoforms, such as HDAC5, HDAC6, and HDAC9, are still under investigation. However, its high connectivity score with known HDAC inhibitors, such as trichostatin A, provides strong evidence for this class of activity. Further studies are anticipated to fully elucidate the specific spectrum of HDAC isoforms targeted by this compound.

Implications for Gene Expression and Cellular Processes

Recent detailed research has uncovered that this compound possesses significant histone deacetylase (HDAC) inhibitory activity nih.govbiorxiv.orgfortunejournals.comresearchgate.net. Specifically, isoforms 5, 6, and 9 of histone deacetylase have shown the highest sensitivity to inhibition by phenoxybenzamine nih.gov. This inhibitory activity has implications for various cellular processes, including gene expression nih.govbiorxiv.orgfortunejournals.comresearchgate.net.

Studies utilizing gene expression signatures in malignant cell lines have demonstrated that phenoxybenzamine exhibits anti-proliferative activity, suppressing the growth, invasion, and migration of human tumor cell cultures nih.govbiorxiv.orgfortunejournals.comresearchgate.net. The most sensitive cell types observed included non-small-cell lung, lymphoma, myeloma, ovarian, and prostate cell cultures fortunejournals.com. Furthermore, its gene expression signature is consistent with anti-inflammatory and immunomodulatory activities biorxiv.orgfortunejournals.comresearchgate.net. Phenoxybenzamine's gene expression profiles have shown strong similarities to those induced by glucocorticoid agonists, despite lacking a steroid chemical structure biorxiv.orgfortunejournals.comresearchgate.net. Its signatures also align with agents known to suppress tumor proliferation, such as protein kinase C inhibitors, Heat Shock Protein inhibitors, epidermal growth factor receptor inhibitors, and glycogen synthase kinase inhibitors biorxiv.orgresearchgate.net.

Table 2: this compound Effects on Gene Expression and Cellular Processes

Cellular Target/ProcessEffectResearch Findings
Histone Deacetylase (HDAC)InhibitionMost sensitive isoforms: HDAC5, HDAC6, HDAC9 nih.gov
Tumor Cell ProliferationSuppressionInhibits growth, invasion, and migration in human tumor cell cultures, including non-small-cell lung, lymphoma, myeloma, ovarian, and prostate cell types nih.govbiorxiv.orgfortunejournals.comresearchgate.net
Gene Expression SignaturesModulation/SimilarityExhibits signatures highly similar to glucocorticoid agonists biorxiv.orgfortunejournals.comresearchgate.net; Consistent with suppressors of tumor proliferation (e.g., protein kinase C inhibitors, Heat Shock Protein inhibitors, epidermal growth factor receptor inhibitors, glycogen synthase kinase inhibitors) biorxiv.orgresearchgate.net
Inflammation/ImmunomodulationAnti-inflammatory/ImmunomodulatoryGene expression signatures align with these activities biorxiv.orgfortunejournals.comresearchgate.net

Pharmacodynamics in Physiological Systems

Phenoxybenzamine's irreversible alpha-adrenergic blockade leads to distinct and measurable pharmacodynamic effects across various physiological systems.

Cardiovascular System Effects

The cardiovascular system is significantly impacted by phenoxybenzamine's alpha-blocking actions, primarily through its effects on vascular tone, heart rate, and cardiac output wikipedia.orgdrugs.comresearchgate.netuomustansiriyah.edu.iqnih.govdrugbank.combayviewrx.commims.commedicaldialogues.inncats.iocambridge.orgresearchgate.netdrugs.com.

Phenoxybenzamine blocks alpha-adrenergic receptors located in the smooth muscle walls of blood vessels wikipedia.orgdrugs.comdrugbank.com. This blockade prevents the vasoconstrictive effects normally induced by norepinephrine and epinephrine, leading to relaxation of vascular smooth muscle wikipedia.orgdrugs.comuomustansiriyah.edu.iqmedicaldialogues.in. The resulting vasodilation causes a substantial reduction in peripheral vascular resistance and systemic vascular resistance (SVR) researchgate.netuomustansiriyah.edu.iqnih.govbayviewrx.commedicaldialogues.in. This decrease in vascular resistance contributes directly to a lowering of both supine and erect blood pressures drugbank.commedicaldialogues.inncats.io. The vasodilation also increases blood flow to the skin, mucosa, and abdominal viscera drugs.comdrugbank.comncats.io. Phenoxybenzamine can reverse the pressor effect of epinephrine drugs.com.

A notable physiological consequence of phenoxybenzamine-induced vasodilation and subsequent reduction in blood pressure is the activation of the baroreceptor reflex wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net. The drop in blood pressure triggers the baroreceptors, leading to a compensatory increase in sympathetic tone and enhanced secretion of catecholamines uomustansiriyah.edu.iqnih.govresearchgate.net. These circulating catecholamines then act on the unopposed beta-adrenergic receptors in the heart, resulting in reflex tachycardia (an increased heart rate) wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net.

Phenoxybenzamine's effects on cardiac output are multifaceted. By obstructing presynaptic inhibitory alpha-2 receptors located in the heart, the drug can reduce the reuptake inhibition of myocardial norepinephrine, leading to increased local norepinephrine release uomustansiriyah.edu.iqresearchgate.net. This enhanced norepinephrine then stimulates beta-1 receptors on the heart, which can contribute to an increased cardiac output uomustansiriyah.edu.iqresearchgate.net. In conditions where a fall in peripheral resistance is beneficial, phenoxybenzamine can allow cardiac output to increase nih.gov. However, the reduction in preload resulting from vasodilation may, in some instances, lead to a reduction in cardiac output, although patients with pre-existing cardiac failure might exhibit an increase in cardiac output cambridge.org.

Table 3: this compound Cardiovascular System Effects

Cardiovascular ParameterEffectMechanism/Observation
Peripheral Vascular ResistanceReductionBlockade of alpha-1 adrenoceptors in blood vessel walls causes smooth muscle relaxation and vasodilation wikipedia.orgdrugs.comresearchgate.netuomustansiriyah.edu.iqnih.govdrugbank.combayviewrx.commedicaldialogues.in. Leads to a decrease in systemic vascular resistance (SVR) researchgate.netnih.gov.
Blood PressureLoweringDirect consequence of peripheral vasodilation and reduced vascular resistance, affecting both supine and erect pressures wikipedia.orgdrugs.comnih.govdrugbank.commedicaldialogues.inncats.io. Reverses epinephrine's pressor effect drugs.com.
Reflex TachycardiaInductionOccurs due to baroreceptor reflex activation secondary to lowered blood pressure, leading to increased sympathetic tone and catecholamine release that stimulates beta-adrenergic receptors in the heart wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net.
Cardiac OutputModulationMay increase by blocking presynaptic inhibitory alpha-2 receptors, enhancing norepinephrine release to stimulate myocardial beta-1 receptors uomustansiriyah.edu.iqresearchgate.net. Can improve when peripheral resistance falls nih.gov. Reduction in preload may decrease cardiac output, but may increase in cardiac failure patients cambridge.org.
Blood FlowIncreaseSpecifically to the skin, mucosa, and abdominal viscera due to vasodilation drugs.comdrugbank.comncats.io.

Urogenital System Effects

In the urogenital system, phenoxybenzamine's pharmacodynamic actions involve a long-lasting noncompetitive alpha blockade in the smooth muscles and endocrine glands nih.gov. This mechanism leads to the relaxation of the urethra and an increase in the bladder opening, facilitating easier emptying of the bladder nih.govmims.commedicaldialogues.in. Research, including studies in canines, has demonstrated that this compound can significantly lower resting urethral pressure, while not directly altering intravesical pressure when administered alone nih.gov. This property renders it useful in managing various micturition issues, such as those associated with neurogenic bladder dysfunction, functional outlet obstruction, and partial prostate obstruction medicaldialogues.innih.gov. The combined use of phenoxybenzamine with bethanechol (B1168659) has been observed to increase intravesical pressure and further decrease urethral pressure, suggesting a potential synergistic effect for managing conditions like atony of the bladder nih.gov.

Table 4: this compound Urogenital System Effects

Urogenital ParameterEffectMechanism/Observation
Urethral FunctionRelaxation and Increased Bladder OpeningAchieved through long-lasting noncompetitive alpha blockade in smooth muscles and endocrine glands of the urogenital tract nih.govmims.commedicaldialogues.in. Facilitates easier bladder emptying nih.govmims.commedicaldialogues.in.
Urethral PressureLoweringA dose of 0.5 mg/kg body weight significantly lowers resting urethral pressure (observed in canine studies) nih.gov.
Intravesical PressureNo direct change (alone); Increase (with bethanechol)When administered alone, no change in intravesical pressure was observed at 0.5 mg/kg (canine studies) nih.gov. Combination with bethanechol can increase intravesical pressure, suggesting utility for bladder atony nih.gov.
MicturitionImprovementUsed for issues like neurogenic bladder dysfunction, functional outlet obstruction, and partial prostate obstruction medicaldialogues.innih.gov.
Relaxation of Urethral Smooth Muscle

The predominant mechanism underlying urethral resistance is alpha-adrenergic activity in smooth muscle nih.gov. This compound exerts its effect in the urogenital system by producing a long-lasting, noncompetitive alpha blockade of postganglionic synapses present in smooth muscles and exocrine glands uni.lu. This alpha-adrenergic blockade directly leads to the relaxation of the urethral smooth muscle uni.lu. This relaxation facilitates an increase in the bladder opening, which in turn aids in easier bladder emptying uni.lu. Research has demonstrated that phenoxybenzamine can significantly lower resting urethral pressure nih.gov. Its ability to decrease urethral resistance has led to its empirical recommendation for facilitating voiding in canines with upper motor neuron lesions or spinal cord injuries.

Effects on Ejaculatory Function

This compound is recognized for its notable impact on ejaculatory function, specifically causing inhibition of ejaculation guidetopharmacology.orgguidetoimmunopharmacology.org. This effect is attributed to the alpha-1 adrenoceptor blockade within the longitudinal muscles of the vas deferens, ampulla, and ejaculatory ducts mims.com. The compound can block ejaculation without compromising semen quality or the ability to achieve orgasm, and this effect is entirely reversible mims.com. Studies have indicated that a daily administration of 20 mg can lead to aspermia due to the paralyzing effects on these structures involved in ejaculation mims.com. These specific actions have led to investigations into phenoxybenzamine's potential utility as a male contraceptive and in the management of premature ejaculation mims.com.

Central Nervous System Penetration and Effects

As a non-selective alpha-adrenergic receptor antagonist, this compound influences both postsynaptic alpha-1 and presynaptic alpha-2 receptors within the nervous system, thereby reducing sympathetic activity mims.com. The observed effects on the central nervous system include drowsiness and fatigue guidetopharmacology.orgguidetoimmunopharmacology.org. Furthermore, studies involving antagonism by phenoxybenzamine suggest the involvement of central alpha-1 adrenoceptors in mediating effects such as the inhibition of exploratory activity. These observations imply a degree of central nervous system penetration, allowing the compound to exert these direct effects on brain function mims.com.

Other Systemic Effects

This compound is a potent, long-acting adrenergic alpha-receptor blocking agent guidetopharmacology.orgguidetoimmunopharmacology.org capable of inducing and maintaining "chemical sympathectomy" guidetopharmacology.orgguidetoimmunopharmacology.org. Its irreversible binding to alpha-adrenergic receptors prevents the normal vasoconstrictive actions of catecholamines, leading to a significant decrease in systemic vascular resistance and a subsequent reduction in blood pressure uni.lumims.comguidetoimmunopharmacology.org. This vasodilation enhances blood flow to the skin, mucous membranes, and abdominal viscera guidetopharmacology.orgguidetoimmunopharmacology.org.

A common systemic response to the vasodilatory effects of phenoxybenzamine is reflex tachycardia uni.lumims.comguidetopharmacology.orgguidetoimmunopharmacology.org. This occurs as a compensatory mechanism where baroreceptors sense the drop in blood pressure and trigger an increase in sympathetic tone, resulting in an elevated heart rate uni.lumims.com. To manage this reflex tachycardia, phenoxybenzamine is often administered concomitantly with a beta-adrenergic antagonist uni.luguidetopharmacology.org.

Beyond its cardiovascular actions, phenoxybenzamine can also lead to other systemic manifestations of alpha-adrenergic blockade. These include nasal congestion, miosis (constriction of pupils), and an increase in gastrointestinal tract motility and secretions mims.comguidetopharmacology.orgguidetoimmunopharmacology.org. Additionally, phenoxybenzamine exhibits irreversible antagonist and weak partial agonist properties at the serotonin 5-HT2A receptor mims.com. This 5-HT2A receptor antagonism is of particular pharmacological interest, as it has been noted for its potential relevance in conditions such as carcinoid tumors mims.com.

Preclinical Research and in Vitro / in Vivo Studies of Phenoxybenzamine Hydrochloride

Studies on Adrenergic Receptor Characterization and Binding Kinetics

Phenoxybenzamine (B1677643) hydrochloride binds covalently and irreversibly to alpha-adrenergic receptors (α-ARs), inhibiting them wikipedia.orgmims.comcaymanchem.com. This irreversible binding mechanism is a key characteristic, where the drug remains permanently bound to the receptor, preventing adrenaline and noradrenaline from binding wikipedia.org. Studies have shown that the reversal of phenoxybenzamine's effect depends on the synthesis of new receptors rather than the metabolism of the drug itself mdpi.com. For example, studies demonstrated that only 50% of α-1 receptors had recovered eight days after a single administration of phenoxybenzamine mdpi.com.

In terms of binding kinetics and selectivity, phenoxybenzamine acts as an antagonist of α-adrenergic receptors. It inhibits norepinephrine-induced inositol (B14025) phosphate (B84403) formation in HEK293 cells expressing α1-ARs, with EC50 values ranging from 125.9 to 316.2 nM caymanchem.com. Furthermore, it demonstrates radioligand binding to α2A-, α2B-, and α2C-ARs in CHO cell membranes, exhibiting Ki values of 60, 10, and 60 nM, respectively caymanchem.com. Research indicates that the binding of phenoxybenzamine is a saturable process, with studies on rat liver plasma membranes showing 1600 fmol/mg of membrane protein binding sites capes.gov.br. The specificity of its binding aligns with typical alpha-adrenergic receptor characteristics, and its binding has shown stereospecificity, with the R(+) isomer demonstrating significantly higher affinity than the S(−) isomer capes.gov.br. An accessible cysteine residue in transmembrane 3 (C(3.36)) of alpha(2)-ARs has been suggested as a possible site for the phenoxybenzamine interaction, with irreversible binding reducing ligand binding capacity in alpha(2A)-, alpha(2B)-, and alpha(2C)-ARs by 81%, 96%, and 77% respectively researchgate.netnih.gov. Mutations at this site can lead to resistance to phenoxybenzamine inactivation nih.gov.

Phenoxybenzamine also affects various physiological responses mediated by adrenergic receptors. For instance, it can decrease norepinephrine-, histamine-, and calcium-induced contractions in isolated rabbit aortic strips at concentrations between 0.5 and 5 µM caymanchem.com.

Investigation of Anti-proliferative and Anti-tumor Activities

Phenoxybenzamine hydrochloride has demonstrated significant anti-proliferative and anti-tumor activities across various preclinical studies researchgate.netnih.govchemsrc.com.

In vitro studies have shown that this compound inhibits the proliferation of several human tumor cell lines researchgate.netnih.govbiorxiv.orgfortunepublish.com. The most sensitive cell lines observed include non-small-cell lung cancer, lymphoma, myeloma, ovarian cancer, and prostate cancer cell cultures researchgate.netbiorxiv.orgfortunepublish.com. Specifically, this compound (0.1-100 µM) markedly inhibited the proliferation of U251 and U87MG glioma cells over 96 hours medchemexpress.commedchemexpress.com. At 10 µM, the inhibition rates were 26.5% for U251 cells and 27.3% for U87MG cells chemsrc.commedchemexpress.com. Furthermore, this compound at 10 µM inhibited the migration and invasion of U251 and U87MG cells, with observed inhibition rates of 28.6% and 39.8% for migration in U251 and U87MG respectively chemsrc.commedchemexpress.com. Invasion properties were also attenuated, with the number of invaded cells per field declining from 365 to 132 (36.2%) for U251 and 444 to 298 (67.1%) for U87MG at 10 µM medchemexpress.com. The compound also inhibited the self-renewal of glioma stem-like cells and activated LINGO-1 while inhibiting the TrkB-Akt pathway chemsrc.commedchemexpress.commedchemexpress.comglpbio.com.

Here is a summary of the in vitro anti-tumor activity of this compound on human cell cultures:

Cell Line (Tumor Type)ConcentrationIncubation TimeEffect ObservedInhibition Rate / ResultKey Pathway Modulation
U251 (Glioma)0.1-100 µM96 hProliferation Inhibition26.5% at 10 µM
U87MG (Glioma)0.1-100 µM96 hProliferation Inhibition27.3% at 10 µM
U251 (Glioma)10 µM24 hMigration Inhibition28.6%TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com
U87MG (Glioma)10 µM24 hMigration Inhibition39.8%TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com
U251 (Glioma)10 µM72 hInvasion AttenuationCells/field decreased from 365 to 132 (36.2%)TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com
U87MG (Glioma)10 µM72 hInvasion AttenuationCells/field decreased from 444 to 298 (67.1%)TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com
Non-small-cell lung cancer, Lymphoma, Myeloma, Ovarian, ProstateNot specifiedNot specifiedProliferation InhibitionMost sensitivity observed researchgate.netbiorxiv.orgfortunepublish.com
Lymphoma, Breast, Lung (Various)29.5-99.8 µMNot specifiedProliferation InhibitionIC50 values ranging from 29.5 to 99.8 µM caymanchem.com

In vivo studies have supported the anti-tumorigenic effects of this compound. In nude mice bearing U87MG glioma xenografts, subcutaneous injection of 20 nM this compound at a 2-day interval for 26 days effectively suppressed tumorigenesis and significantly decreased the cell density in the xenografts chemsrc.commedchemexpress.commedchemexpress.comglpbio.comchemsrc.com.

A significant finding in cancer research involving this compound is its histone deacetylase (HDAC) inhibitory activity researchgate.netnih.govbiorxiv.orgfortunepublish.comresearchgate.net. In vitro assays have confirmed this activity across several classes of HDACs, with the most pronounced inhibition observed on HDACs 5, 6, and 9 researchgate.netnih.govbiorxiv.orgfortunepublish.comresearchgate.net. The importance of elevated levels of these HDAC isoforms as biomarkers for poor prognosis in human malignant diseases, coupled with the recognized tumor growth suppression achieved through their inhibition, suggests a potential for this compound in new clinical applications nih.gov. Gene expression signatures of phenoxybenzamine have been found to be highly similar to those of known HDAC inhibitors such as suberanilohydroxamic acid (SAHA) and trichostatin A (TSA) researchgate.netbiorxiv.orgfortunepublish.com. This consistency further supports its role as an HDAC inhibitor and its potential for suppressing tumor expansion through various mechanisms researchgate.netbiorxiv.orgfortunepublish.com.

Neuroprotective Research

This compound has been investigated for its neuroprotective capabilities, particularly in models of neurological injury.

In rat models of severe traumatic brain injury (TBI), this compound has demonstrated neuroprotective effects mdpi.comcaymanchem.comchemsrc.commedchemexpress.comglpbio.comchemsrc.comnih.govnih.govtargetmol.com. When administered intravenously at 1.0 mg/kg daily for 30 days, this compound-treated rats showed significant improvements in neurological severity scores (NSS) and foot fault assessments on days 14, 21, and 30 post-injury chemsrc.commedchemexpress.commedchemexpress.comglpbio.comchemsrc.comtargetmol.com. The compound also reduced cognitive impairment associated with severe TBI medchemexpress.commedchemexpress.com.

In studies using rat hippocampal slice cultures exposed to oxygen glucose deprivation (OGD), a model for ischemic injury, phenoxybenzamine reduced neuronal death across a broad dose range (0.1 µM–1 mM) and showed efficacy when administered up to 16 hours post-OGD mdpi.comnih.gov. At 100 µM, this compound preserved primary neurons within the CA1, CA3, and dentate gyrus regions and produced a robust neuroprotective effect, preventing neuronal death from OGD when delivered at 2, 4, and 8 hours post-OGD nih.govglpbio.comchemsrc.com.

Furthermore, investigations into gene expression changes in the cortex following TBI revealed that phenoxybenzamine-treated animals had significantly lower expression of pro-inflammatory signaling proteins such as CCL2, IL1β, and MyD88 at 32 hours post-TBI medchemexpress.comnih.govnih.gov. This suggests that phenoxybenzamine may exert its neuroprotective effect by reducing neuroinflammation after TBI mdpi.commedchemexpress.comnih.govnih.gov. The neuroprotective effect is believed to be a direct result of its α-1 and α-2 adrenergic receptor antagonism, which blocks the secondary effects of norepinephrine (B1679862) signaling in the brain mdpi.com.

Reduction of Neuronal Death in In Vitro Models

In in vitro models, this compound has shown a notable capacity to reduce neuronal death. Specifically, studies using rat hippocampal slice cultures exposed to oxygen glucose deprivation (OGD) revealed that phenoxybenzamine significantly decreased neuronal death nih.govnih.gov. This neuroprotective effect was observed across a broad dose range, from 0.1 µM to 1 mM, and maintained efficacy even when administered up to 16 hours following OGD nih.govnih.gov. The neuroprotective actions of phenoxybenzamine may stem from its α-1 and α-2 antagonism, which is thought to block the secondary effects of norepinephrine signaling in the brain nih.gov.

The following table summarizes the key findings regarding phenoxybenzamine's neuroprotective effects in vitro:

ModelTreatment Concentration RangeEfficacy Time WindowObserved Effect
Rat Hippocampal Slice Cultures (OGD)0.1 µM – 1 mMUp to 16 hours post-OGDReduced neuronal death in CA1, CA3, and DG regions nih.govnih.gov

Studies on Specific Physiological Responses

Beyond its established adrenergic blocking effects, phenoxybenzamine has been investigated for its influence on specific physiological responses, particularly gastrointestinal motility and its potential role in stress-induced disorders.

Gastrointestinal Motility Research

Research into the effects of phenoxybenzamine on gastrointestinal motility has explored its interactions with the autonomic nervous system. It was hypothesized that phenoxybenzamine, as an alpha-adrenoceptor antagonist, could counteract sympathetically-driven reductions in gastrointestinal motility and decrease the tone of various intestinal sphincters scialert.net. However, a study examining the impact of phenoxybenzamine on stress-induced defecation in rats showed no significant differences in the frequency and weight of faecal pellets between treated and control groups scialert.netscialert.netresearchgate.net. Furthermore, earlier studies indicated that phenoxybenzamine could abolish 5-hydroxytryptamine (5-HT)-induced cerebral artery contractions scialert.net. In guinea pig isolated ileum preparations, alpha-adrenoceptor blocking agents like phenoxybenzamine have been observed to increase acetylcholine (B1216132) output during high-frequency transmural nerve stimulation researchgate.net. Phenoxybenzamine has also demonstrated effects on urethral function, leading to a significant lowering of resting urethral pressure in dogs nih.gov.

Impact on Stress-Induced Disorders

The impact of phenoxybenzamine on stress-induced disorders has been a focus of preclinical investigation. A study in rats specifically evaluated its potential therapeutic effects on stress-induced defecation, although no significant differences were observed in the measured outcomes between treated and control animals scialert.netscialert.netresearchgate.net. More compellingly, phenoxybenzamine has shown neuroprotective properties in a rat model of severe traumatic brain injury (TBI) medchemexpress.comnih.govnih.gov. Administration of phenoxybenzamine following TBI resulted in significant improvements in neurological severity scoring and foot fault assessments medchemexpress.comnih.gov. Cognitive impairment associated with severe TBI was also reduced in treated animals, and there was a decrease in the expression of pro-inflammatory genes in the cortex post-TBI medchemexpress.comnih.gov. This suggests that phenoxybenzamine may exert its neuroprotective effects, in part, by reducing neuroinflammation after TBI nih.gov. Additionally, research suggests its potential to mitigate the adverse effects of noise pollution, as evidenced by a reduction in markers of inflammation and oxidative stress in the heart and brain of mice researchgate.net.

Toxicological and Carcinogenicity Studies

Toxicological and carcinogenicity studies are critical for understanding the long-term safety profile of any compound. This compound has been classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) targetmol.comnih.govfishersci.comscbt.com. The International Agency for Research on Cancer (IARC) has also categorized this compound as Group 2B, indicating it is possibly carcinogenic to humans fishersci.comscbt.com.

In Vitro Mutagenicity Assays (Ames Test, Mouse Lymphoma Assay)

In vitro mutagenicity assays, such as the Ames test and the mouse lymphoma assay, are used to assess a compound's potential to induce genetic mutations. This compound demonstrated in vitro mutagenic activity in both the Ames test and the mouse lymphoma assay nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.comeuropa.eu.

The results of these in vitro assays are summarized below:

AssayResult
Ames TestPositive (mutagenic activity) nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.comeuropa.eu
Mouse Lymphoma AssayPositive (mutagenic activity) nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.com

In Vivo Micronucleus Test

Despite its positive findings in in vitro mutagenicity tests, this compound did not exhibit mutagenic activity in vivo in the micronucleus test conducted in mice nih.govfortunejournals.comfda.govnih.govrxlist.comnih.govfortunejournals.com.

Further carcinogenicity studies in experimental animals have provided significant findings:

Intraperitoneal Administration: Repeated intraperitoneal administration of this compound (three times per week for up to 52 weeks) in both rats and mice resulted in the development of peritoneal sarcomas nih.govnih.govscbt.comfda.govnih.govrxlist.comfda.govnih.govinchem.org.

Chronic Oral Dosing: Chronic oral dosing of this compound in rats for up to two years led to the production of malignant tumors in the small intestine and non-glandular stomach. These studies also revealed ulcerative and/or erosive gastritis of the glandular stomach nih.govfda.govnih.govjetir.orgrxlist.comfda.govnih.gov. Squamous cell carcinomas of the non-glandular stomach were observed at all tested doses, while a no-observed-effect-level of 10 mg/kg was identified for tumors (carcinomas and sarcomas) of the small intestine fda.govrxlist.comfda.gov.

The following table provides a summary of the in vivo carcinogenicity studies:

Animal ModelAdministration Route & DurationObserved Tumors/Effects
Rats & MiceIntraperitoneal (3x/week for up to 52 weeks)Peritoneal sarcomas nih.govnih.govscbt.comfda.govnih.govrxlist.comfda.govnih.govinchem.org
RatsOral (up to 2 years)Malignant tumors of small intestine and non-glandular stomach; ulcerative/erosive gastritis of glandular stomach nih.govfda.govnih.govjetir.orgrxlist.comfda.govnih.gov. Squamous cell carcinomas of non-glandular stomach (all doses); No-observed-effect-level of 10 mg/kg for small intestine tumors fda.govrxlist.comfda.gov.

Long-term Animal Carcinogenicity Studies (Peritoneal Sarcomas, Gastrointestinal Tumors)

Long-term animal carcinogenicity studies have provided substantial evidence regarding the carcinogenic potential of this compound, particularly concerning the development of peritoneal sarcomas and gastrointestinal tumors in various rodent models. These investigations employed different routes of administration, highlighting site-specific tumor induction.

Peritoneal Sarcomas

Repeated intraperitoneal administration of this compound has consistently led to the induction of peritoneal sarcomas in both rats and mice. Studies indicated that dosing the chemical three times per week for up to 52 weeks resulted in these localized tumors in both sexes of rats and mice fda.govscbt.comnih.govinchem.orggovinfo.govjetir.org.

A detailed bioassay revealed that sarcomas of the abdominal cavity (peritoneum) were significantly observed in dosed Sprague-Dawley rats and B6C3F1 mice, while no such tumors were found in untreated or vehicle controls govinfo.gov. In male rats, a statistically significant dose-related trend (P < 0.001) for peritoneal sarcomas was identified govinfo.gov. High-dose groups of mice also exhibited a statistically significant incidence of these sarcomas compared to vehicle controls (males: 17/21 in high-dose vs. 0/15 in controls, P < 0.001; females: 16/20 in high-dose vs. 0/13 in controls, P < 0.001) govinfo.gov. The morphological characteristics of the sarcomas were noted to be similar across both rat and mouse species govinfo.gov. The findings strongly suggested that the occurrence of these peritoneal tumors was directly related to the intraperitoneal route of administration of this compound govinfo.gov.

Data on Peritoneal Sarcoma Incidence in Animal Studies:

Animal Model Administration Route Duration Key Finding (Tumor Type) Incidence in Dosed Group (High-Dose) Incidence in Control Group Statistical Significance
Rats (Male) Intraperitoneal Up to 52 weeks Peritoneal Sarcomas Significant, dose-related trend govinfo.gov 0/10 P < 0.001 (dose-related trend) govinfo.gov
Rats (Female) Intraperitoneal Up to 52 weeks Peritoneal Sarcomas 16/30 govinfo.gov 0/9 P = 0.004 govinfo.gov
Mice (Male) Intraperitoneal Up to 52 weeks Peritoneal Sarcomas 17/21 govinfo.gov 0/15 P < 0.001 govinfo.gov

Gastrointestinal Tumors

In addition to local peritoneal effects, chronic oral administration of this compound in rats for up to two years resulted in the development of malignant tumors in the small intestine and non-glandular stomach fda.govjetir.org. Squamous cell carcinomas of the non-glandular stomach were observed across all tested doses of the compound fda.gov. For tumors (both carcinomas and sarcomas) in the small intestine, a no-observed-effect-level (NOEL) was established at 10 mg/kg fda.gov. Furthermore, oral dosing also led to ulcerative and/or erosive gastritis in the glandular stomach fda.govjetir.org.

Data on Gastrointestinal Tumor Findings in Rat Studies:

Animal Model Administration Route Duration Key Finding (Tumor Type) Specific Observations No-Observed-Effect-Level (NOEL)
Rats Oral Up to 2 years Malignant Tumors of Small Intestine Carcinomas and sarcomas observed fda.gov 10 mg/kg for small intestine tumors fda.gov
Rats Oral Up to 2 years Malignant Tumors of Non-Glandular Stomach Squamous cell carcinomas observed at all tested doses fda.gov Not identified for non-glandular stomach fda.gov

Clinical Research and Therapeutic Modalities of Phenoxybenzamine Hydrochloride

Primary Indications and Approved Therapeutic Uses

Phenoxybenzamine (B1677643) hydrochloride is primarily indicated for the management of hypertensive episodes and sweating associated with pheochromocytoma. drugbank.comprescriberpoint.comdrugs.com

Management of Pheochromocytoma-Induced Hypertension and Sweating

Pheochromocytoma is a rare tumor of the adrenal gland that leads to the overproduction of catecholamines, causing symptoms like high blood pressure and excessive sweating. nih.govnih.gov Phenoxybenzamine is considered a drug of choice for the medical management of pheochromocytoma. drugs.com It works by blocking the effects of the excess catecholamines, thereby controlling blood pressure. bayviewrx.commayoclinic.org In cases where tachycardia is excessive, a beta-blocking agent may be used concurrently. prescriberpoint.com

A crucial application of phenoxybenzamine is in the preoperative preparation of patients for the surgical removal of a pheochromocytoma. nih.govdrugs.com The goal of this preoperative management is to control blood pressure and prevent a hypertensive crisis that can be triggered by anesthesia or manipulation of the tumor during surgery. nih.govclinicsinsurgery.com Studies have shown that preoperative treatment with phenoxybenzamine provides good control of intraoperative hemodynamics. nih.govclinicsinsurgery.com It is often administered for 7 to 14 days before surgery to stabilize the patient's blood pressure. nih.gov While effective, its use can sometimes lead to postoperative hypotension. nih.govnih.gov

Phenoxybenzamine is effective in mitigating hypertensive crises in patients with pheochromocytoma. nih.govbayviewrx.com These crises are characterized by sudden, severe increases in blood pressure due to surges in catecholamine release from the tumor. jacc.org By irreversibly blocking alpha-adrenergic receptors, phenoxybenzamine provides sustained control of blood pressure, which is particularly advantageous in preventing these unpredictable hypertensive episodes. uu.nlnih.gov In situations where a patient experiences a hypertensive crisis despite treatment with a selective alpha-1 blocker like prazosin (B1663645), phenoxybenzamine has been shown to effectively control blood pressure. nih.gov

Investigational and Off-Label Therapeutic Applications

Beyond its primary indication, phenoxybenzamine has been investigated for other therapeutic uses due to its vasodilatory properties. nih.gov

Benign Prostatic Hyperplasia (Historical and Current Research)

Historically, phenoxybenzamine was the first alpha-blocker to be studied and used for the treatment of benign prostatic hyperplasia (BPH) in the 1970s. medscape.comnih.govconsultant360.com Early research, including randomized placebo-controlled studies, demonstrated its effectiveness in relieving lower urinary tract symptoms (LUTS) and improving peak urine flow rates in men with BPH. nih.govnih.gov The mechanism of action involves the blockade of alpha-adrenoceptors in the prostate, leading to smooth muscle relaxation. nih.gov

However, due to its non-selective nature, which results in a higher incidence of side effects, its use for BPH has largely been superseded by more selective alpha-1 receptor antagonists. medscape.comnih.govmedscape.com The American Urological Association (AUA) guidelines currently state that there is insufficient data to recommend phenoxybenzamine for the treatment of LUTS secondary to BPH. medscape.com

Hypoplastic Left Heart Syndrome (HLHS)

Phenoxybenzamine has been used as an emerging treatment strategy in the perioperative management of neonates with hypoplastic left heart syndrome (HLHS), a congenital heart defect where the left side of the heart is severely underdeveloped. nih.govnih.govmedcraveonline.com The therapeutic goal in HLHS is to balance the pulmonary and systemic blood flow. nih.gov

The administration of phenoxybenzamine, a potent systemic vasodilator, is thought to reduce the afterload on the single functional ventricle (the right ventricle). nih.govmedcraveonline.com This vasodilation helps to create a more stable parallel circulation by mitigating fluctuations in systemic vascular resistance that can occur postoperatively. nih.gov Research suggests that this strategy is associated with improved systemic oxygen delivery and may contribute to improved survival rates in these patients. clinicaltrials.govresearchgate.net

Complex Regional Pain Syndrome (CRPS)

Phenoxybenzamine hydrochloride has been utilized in the management of Complex Regional Pain Syndrome (CRPS), a chronic pain condition that typically affects a limb following an injury. nih.govnih.gov Its application in CRPS is considered off-label but is rooted in its antiadrenergic properties. wikipedia.orgbayviewrx.com Evidence suggests that it can be particularly beneficial when administered within the first three months of a CRPS diagnosis. wikipedia.org The hallmarks of CRPS include severe, unremitting burning pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated pain response). nih.gov The affected limb often presents with warmth and edema in the initial weeks, later progressing to a cold and dry state with changes in skin texture, nail deformities, and muscle atrophy. nih.gov

The therapeutic effects of phenoxybenzamine in neuropathic pain associated with CRPS are thought to be multimodal. nih.gov A primary mechanism involves the blockade of α1-adrenergic receptors on blood vessels, which promotes vasodilation and can improve blood perfusion in the affected limb, a significant factor especially in the later, "cold" stages of CRPS. bayviewrx.comnih.gov

Furthermore, phenoxybenzamine is believed to act by blocking adrenergic receptors on afferent sensory fibers, which may contribute to the reduction of the hyperalgesic state. nih.gov Research also points to a potential immunomodulatory and anti-inflammatory role. nih.govnih.gov This may be achieved through the noncompetitive blockade of α2-adrenergic receptors on immune cells like macrophages, which can inhibit the release of pro-inflammatory cytokines. nih.gov The long-lasting, irreversible nature of its receptor blockade may also facilitate a reversal of central nervous system sensitization, a key component of the syndrome. nih.gov Recent studies have also suggested that phenoxybenzamine's effects on gene expression may play a role in pain mediation. nih.gov

Proposed Mechanisms of Phenoxybenzamine in CRPS
MechanismDescription
α1-Adrenergic BlockadeInduces vasodilation, improving blood flow to the affected limb. bayviewrx.comnih.gov
Sensory Nerve BlockadeBlocks adrenergic receptors on afferent sensory fibers, potentially reducing hyperalgesia. nih.gov
ImmunomodulationInhibits pro-inflammatory cytokine release from macrophages via α2-adrenergic receptor blockade. nih.gov
Central Sensitization ReversalLong-term receptor blockade may help reverse central nervous system sensitization. nih.gov
Gene Expression ModificationInfluences gene expression related to pain mediation pathways. nih.gov

Male Contraception Research

Phenoxybenzamine has been investigated for its potential as a male contraceptive agent. nih.govwikipedia.org This research is based on its ability to block ejaculation without negatively impacting semen quality or the ability to achieve orgasm. wikipedia.org

The contraceptive effect of phenoxybenzamine is attributed to its blockade of alpha-1 adrenoceptors located in the longitudinal muscles of the vas deferens. wikipedia.org This action leads to a reversible paralysis of the muscles in the vas deferens, ampulla, and ejaculatory ducts, resulting in aspermia (the absence of sperm in the ejaculate) during orgasm. wikipedia.orgnih.gov Studies in male rats have demonstrated that treatment with this compound caused temporary infertility that was fully reversible upon cessation of the drug. nih.govcapes.gov.br These studies also noted a significant increase in the number of spermatozoa in the epididymis and vas deferens, indicating a cessation of sperm transport rather than an effect on sperm production. nih.govcapes.gov.br Importantly, this effect on ejaculation is completely reversible. wikipedia.orgnih.gov

Research Findings on Phenoxybenzamine for Male Contraception
Study TypeKey FindingsReference
Human Studies/ReviewsBlocks ejaculation without affecting semen quality or orgasm; effect is reversible. wikipedia.orgnih.gov Results in aspermia. nih.gov wikipedia.org, nih.gov
Animal (Rat) StudiesCaused reversible infertility. Increased spermatozoa in epididymis and vas deferens, indicating sperm transport cessation. nih.govcapes.gov.br No changes in sexual behavior or testosterone (B1683101) levels. nih.gov nih.gov, capes.gov.br

Micturition Disorders and Neurogenic Bladder

Phenoxybenzamine has been used off-label in the treatment of various micturition disorders. medicaldialogues.indrugs.com These include issues arising from a neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction. nih.govmedicaldialogues.indrugs.com Its therapeutic action in this context stems from its ability to relax the urethra, which in turn facilitates easier bladder emptying. nih.govmims.com The mechanism involves a long-lasting, noncompetitive alpha-adrenergic blockade of the postganglionic synapses in the smooth muscles of the urogenital tract. nih.govplos.org

Potential Role in Carcinoid Tumor Treatment

Due to its antagonistic effects on the 5-HT2A receptor, phenoxybenzamine has demonstrated utility in the management of carcinoid tumors. wikipedia.org These tumors can secrete large quantities of serotonin (B10506), leading to symptoms such as diarrhea, bronchoconstriction, and flushing. wikipedia.org By blocking these serotonin receptors, phenoxybenzamine can help to alleviate these symptoms.

Applications in Cardiac Surgery for Hemodynamic Optimization

Phenoxybenzamine has found a role in cardiac surgery, particularly in pediatric cases, for optimizing hemodynamic stability. clinicaltrials.govresearchgate.net Its use is aimed at reducing systemic vascular resistance, which can improve systemic oxygen delivery and balance the pulmonary to systemic blood flow. researchgate.netnih.gov In procedures such as the Norwood procedure for hypoplastic left heart syndrome, afterload reduction with phenoxybenzamine has been associated with improved systemic oxygen delivery and stabilization of systemic vascular resistance. nih.govclinicaltrials.gov The vasodilation it induces allows for low-pressure, high-flow systemic perfusion during cardiopulmonary bypass, which has been linked to more uniform body cooling and rewarming, and improved tissue perfusion. clinicaltrials.gov

Applications of Phenoxybenzamine in Cardiac Surgery
ApplicationMechanism/BenefitReference
Hemodynamic OptimizationReduces systemic vascular resistance, improving systemic oxygen delivery. researchgate.netnih.gov nih.gov, researchgate.net
Hypoplastic Left Heart Syndrome (Norwood Procedure)Reduces afterload, improving systemic oxygen delivery and stabilizing systemic vascular resistance. nih.govclinicaltrials.gov nih.gov, clinicaltrials.gov
Cardiopulmonary BypassPromotes uniform body cooling/rewarming and improves tissue perfusion. clinicaltrials.gov clinicaltrials.gov

Studies in Septic Shock Management

This compound has been investigated for its potential role in the management of septic shock. umaryland.edu The rationale for its use stems from its function as a nonselective, irreversible alpha-adrenergic receptor antagonist, which can counteract the intense vasoconstriction that characterizes the shock state. umaryland.edudtic.mil Research has explored its administration with the goal of improving hemodynamic deficits when conventional therapies have failed. dtic.mil

Studies involving patients with refractory clinical shock have monitored physiological parameters following the administration of phenoxybenzamine. dtic.mil The observed pattern of response in some studies suggests that the compound may improve cardiac function and, consequently, enhance tissue capillary perfusion. dtic.mil Clinical evaluations and trials have been conducted to assess these therapeutic concepts. nih.gov For instance, one study from 1966 evaluated phenoxybenzamine as a therapeutic agent in septic shock. nih.gov More recent literature also acknowledges its nominated use for septic shock management, typically via intravenous injection, although this route is not commercially available. umaryland.edu While animal models have shown some favorable outcomes with anti-inflammatory treatments in experimental sepsis, translating these results to human clinical trials has proven challenging. tandfonline.com

Pharmacokinetic and Bioequivalence Studies in Humans

The pharmacokinetic profile of this compound has been characterized through various human studies, which are essential for understanding its therapeutic action and for the development of generic equivalents.

Following oral administration, this compound is absorbed incompletely and variably from the gastrointestinal tract. medicaldialogues.in Studies indicate that approximately 20% to 30% of the orally administered dose is absorbed in its active form. medicaldialogues.indrugbank.comprescriberpoint.comdrugs.comwikidoc.orgnih.govscientiaricerca.com This limited bioavailability is a key characteristic of the drug's pharmacokinetic profile. medicaldialogues.in The onset of action after an oral dose is typically within 2 hours. medicaldialogues.in

Once absorbed, phenoxybenzamine is distributed in the body and is known to accumulate in adipose tissues. medicaldialogues.in The elimination half-life of intravenously administered this compound is approximately 24 hours. drugbank.comprescriberpoint.comwikidoc.orgnih.gov However, the half-life for the orally administered form has not been precisely determined. prescriberpoint.comwikidoc.orgnih.gov The effects of the drug are long-lasting due to its irreversible binding to alpha-receptors. wikipedia.org Demonstrable effects from a single intravenous dose can persist for at least three to four days, and the effects of daily oral administration are cumulative for nearly a week. prescriberpoint.comwikidoc.org

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value/Description Source(s)
Bioavailability (Oral) 20% - 30% medicaldialogues.indrugbank.comscientiaricerca.com
Absorption (Oral) Incomplete and variable medicaldialogues.inunboundmedicine.com
Distribution Accumulates in adipose tissues medicaldialogues.in
Elimination Half-life (IV) Approximately 24 hours drugbank.comprescriberpoint.comwikidoc.orgunboundmedicine.com
Elimination Half-life (Oral) Not known prescriberpoint.comwikidoc.orgnih.gov

| Duration of Action | ≥3-4 days due to irreversible binding | medicaldialogues.inprescriberpoint.comwikidoc.org |

The primary site of metabolism for phenoxybenzamine is the liver. medicaldialogues.inunboundmedicine.comnih.gov The metabolic process occurs via dealkylation, transforming the compound into its metabolite, N-phenoxyisopropyl-benzylamine. medicaldialogues.in Following metabolism, the byproducts are excreted from the body mainly through urine and bile. medicaldialogues.in A smaller portion, about 10%, may be excreted in the urine as an unchanged drug. nih.gov

The development of generic versions of this compound requires rigorous bioequivalence studies to ensure they are therapeutically equivalent to the reference listed drug (RLD), Dibenzyline. scientiaricerca.comfda.gov These studies compare the rate and extent of absorption of the generic and reference drugs. A generic product is considered bioequivalent if the 90% confidence intervals for the ratio of the area under the concentration-time curve (AUC) and the maximum concentration (Cmax) fall within the FDA's acceptance range, typically 80-125%. nih.gov

One such study evaluated a generic 10 mg capsule formulation against the Dibenzyline 10 mg capsule in healthy volunteers under fasting conditions. scientiaricerca.com The results showed that the test formulation was bioequivalent to the reference product, with no statistically significant differences in relative bioavailability or other pharmacokinetic parameters. scientiaricerca.com The FDA has approved several generic this compound formulations based on Abbreviated New Drug Applications (ANDAs) that demonstrated bioequivalence. fda.govdrugs.com

Table 2: FDA-Approved Generic this compound Formulations

Manufacturer Approval Date Strength Source(s)
Amneal Pharmaceuticals October 27, 2020 10MG drugs.com
Aurobindo Pharma Ltd May 8, 2023 10MG scientiaricerca.comdrugs.com
Endo Operations January 24, 2017 10MG drugs.com
Novitium Pharma July 19, 2022 10MG drugs.com
Rising Pharmaceuticals June 20, 2023 10MG drugs.com

Drug Interactions and Pharmacological Considerations

The pharmacological activity of this compound leads to several significant drug interactions. A primary consideration is its interaction with compounds that stimulate both alpha- and beta-adrenergic receptors, such as epinephrine (B1671497). prescriberpoint.comdrugs.comwikidoc.org Because phenoxybenzamine blocks alpha-receptors, the beta-adrenergic effects are left unopposed, which can lead to an exaggerated hypotensive response and reflex tachycardia. prescriberpoint.comdrugs.comnih.gov

The therapeutic efficacy of phenoxybenzamine can be diminished by alpha-/beta-agonists and amphetamines. medicaldialogues.in Conversely, its hypotensive effect may be enhanced when combined with other alpha-1 blockers, amifostine, and certain antipsychotic or antidepressant medications. medicaldialogues.indrugbank.com Additionally, phenoxybenzamine blocks the hyperthermia produced by levarterenol and the hypothermia produced by reserpine. prescriberpoint.comdrugs.comwikidoc.org Caution is advised for patients with renal impairment or marked cerebral or coronary atherosclerosis. medicaldialogues.in

Table 3: Summary of this compound Drug Interactions

Interacting Drug Class/Agent Potential Effect Source(s)
Alpha- and Beta-Adrenergic Stimulants (e.g., Epinephrine) Exaggerated hypotension and tachycardia prescriberpoint.comdrugs.comwikidoc.org
Other Alpha-1 Blockers (e.g., Doxazosin) Enhanced antihypertensive and hypotensive effects medicaldialogues.indrugbank.com
Beta-Blockers (e.g., Atenolol, Carvedilol) Increased orthostatic hypotensive activities drugbank.com
Antihypertensives Additive hypotensive effects medicaldialogues.in
Alpha-/Beta-Agonists, Amphetamines Diminished antihypertensive effect of phenoxybenzamine medicaldialogues.in
Levarterenol Blocks hyperthermia production by levarterenol prescriberpoint.comdrugs.comwikidoc.org
Reserpine Blocks hypothermia production by reserpine prescriberpoint.comdrugs.comwikidoc.org

| Certain Antipsychotics (e.g., Aripiprazole, Droperidol) | Increased risk of hypotension | drugbank.com |

Interactions with Alpha- and Beta-Adrenergic Agonists

This compound is a long-acting, non-selective alpha-adrenoreceptor antagonist. pediatriconcall.comnih.gov Its interaction with adrenergic agonists, substances that stimulate adrenergic receptors, is a critical aspect of its clinical profile.

The primary mechanism of phenoxybenzamine involves forming a stable, covalent bond with alpha-adrenergic receptors, leading to an irreversible blockade. wikipedia.orgnih.gov This action prevents the binding of endogenous catecholamines like epinephrine and norepinephrine (B1679862), resulting in vasodilation and a subsequent lowering of blood pressure. wikipedia.orgdrugs.com

A significant interaction occurs with agents that stimulate both alpha- and beta-adrenergic receptors, such as epinephrine. nih.govboehringer-ingelheim.comnih.gov Due to the alpha-blockade by phenoxybenzamine, the beta-adrenergic effects of these agents are left unopposed. drugs.comboehringer-ingelheim.comnih.gov This can lead to an exaggerated hypotensive response and reflex tachycardia. drugs.comnih.govboehringer-ingelheim.com This phenomenon is often referred to as "epinephrine reversal," where epinephrine administration results in vasodilation and a further drop in blood pressure instead of the expected pressor effect. drugs.comnih.gov

Conversely, the therapeutic efficacy of alpha-adrenergic agonists like norepinephrine can be diminished when used concurrently with phenoxybenzamine. drugbank.comijpsjournal.com While phenoxybenzamine blocks the vasoconstrictor effects of norepinephrine, it does not reverse them. drugs.com In cases of severe hypotension, an infusion of a potent alpha-agonist like levarterenol (norepinephrine bitartrate) can overcome the blockade. boehringer-ingelheim.comnih.govnih.gov

The interaction with beta-adrenergic agonists can also be significant. Combining phenoxybenzamine with a beta-agonist can lead to a more pronounced decrease in blood pressure due to unopposed beta-adrenergic-mediated vasodilation. ijpsjournal.com

Table 1: Interactions of this compound with Adrenergic Agonists

Interacting AgentType of AgonistClinical Outcome
Epinephrine Alpha- and Beta-Adrenergic AgonistExaggerated hypotension and tachycardia (Epinephrine Reversal). drugs.comnih.govboehringer-ingelheim.comnih.govjetir.org
Norepinephrine (Levarterenol) Primarily Alpha-Adrenergic AgonistDecreased pressor effect. drugbank.comijpsjournal.com Can overcome the blockade at sufficient doses. boehringer-ingelheim.comnih.govnih.gov
Beta-Adrenergic Agonists Beta-Adrenergic AgonistPotentiated hypotensive effect. ijpsjournal.com

Interactions with Other Antihypertensives

The co-administration of this compound with other antihypertensive medications can result in additive hypotensive effects. ijpsjournal.com This necessitates careful monitoring of blood pressure to avoid excessive hypotension.

Specific interactions have been noted with various classes of antihypertensives:

Beta-Blockers: The concomitant use of beta-blockers (e.g., propranolol, atenolol, metoprolol) may enhance the orthostatic hypotensive effect of phenoxybenzamine. drugbank.comuptodateonline.ir In the management of pheochromocytoma, a beta-blocker is often added after adequate alpha-blockade has been achieved to control reflex tachycardia. nih.govmedscape.com However, initiating a beta-blocker before establishing alpha-blockade is contraindicated as it can lead to a hypertensive crisis due to unopposed alpha-adrenergic stimulation. nih.govmedscape.com

Calcium Channel Blockers: These agents may have their hypotensive effects enhanced when used with alpha-blockers like phenoxybenzamine. ijpsjournal.comuptodateonline.ir

Diuretics: The blood pressure-lowering effects of diuretics can be additive to those of phenoxybenzamine. ijpsjournal.com

ACE Inhibitors: Similar to other antihypertensives, ACE inhibitors can contribute to an additive hypotensive effect. ijpsjournal.com

Other Alpha-Blockers: Co-administration with other alpha-blockers, such as prazosin or tamsulosin, can increase the risk of hypotension. medscape.com

Table 2: Interactions of this compound with Other Antihypertensives

Antihypertensive ClassExample(s)Potential Interaction
Beta-Blockers Propranolol, Atenolol, MetoprololEnhanced orthostatic hypotension. drugbank.comuptodateonline.ir
Calcium Channel Blockers Amlodipine, NifedipineEnhanced hypotensive effect. ijpsjournal.comuptodateonline.irmedscape.com
Diuretics Not specifiedAdditive hypotensive effects. ijpsjournal.com
ACE Inhibitors Captopril, EnalaprilAdditive hypotensive effects. ijpsjournal.com
Other Alpha-Blockers Prazosin, TamsulosinIncreased risk of hypotension. medscape.com

Interactions with CNS Depressants and MAOIs

This compound can cause drowsiness and fatigue. prescriberpoint.comdrugfuture.com When used concurrently with other central nervous system (CNS) depressants, there is a potential for additive effects, leading to increased sedation. ijpsjournal.comunboundmedicine.com This class of drugs includes:

Alcohol

Antihistamines

Opioids

Sedatives/hypnotics

Benzodiazepines

Patients should be cautioned about the potential for enhanced CNS depression when combining these agents with phenoxybenzamine. ijpsjournal.comunboundmedicine.comdrugs.com

Monoamine oxidase inhibitors (MAOIs) are used to treat depression and can cause hypertensive crises, particularly when tyramine-containing foods are ingested. Phenoxybenzamine has been used to manage the hypertension associated with this interaction. unboundmedicine.com

Impact on Thermoregulation

This compound has been shown to influence the body's thermoregulatory mechanisms. Research indicates that it can block the hyperthermia (increase in body temperature) produced by levarterenol (norepinephrine). nih.govboehringer-ingelheim.comnih.govnih.govnih.govechemi.com Additionally, it has been found to block the hypothermia (decrease in body temperature) induced by reserpine. nih.govboehringer-ingelheim.comnih.govnih.govnih.govechemi.com Elderly patients may exhibit reduced tolerance to cold temperatures while taking phenoxybenzamine. mayoclinic.org

Special Populations in Clinical Research

Pediatric Studies and Considerations

While specific information on the use of phenoxybenzamine in children is limited, it is not expected to produce different side effects or problems in this population compared to adults. mayoclinic.orgdrugs.com Its use in children is typically for the preoperative management of pheochromocytoma. doctorabad.com The dosage is based on body weight and must be determined by a physician. mayoclinic.orgdrugs.com There is little experience with its use in children, but it has been used successfully. medicines.org.uk

Geriatric Considerations

Elderly patients may be more sensitive to the effects of phenoxybenzamine. mayoclinic.org Dizziness and lightheadedness, particularly orthostatic hypotension, are more likely to occur in this population. mayoclinic.orgdrugs.com Additionally, geriatric patients may experience a reduced tolerance to cold temperatures. mayoclinic.org Caution is advised when administering phenoxybenzamine to the elderly, especially those with severe heart disease, congestive heart failure, cerebrovascular disease, or renal damage. drugfuture.commedicines.org.uk A lower starting dose may be sufficient for elderly patients. medicines.org.ukmedicines.org.uk

Pregnancy and Lactation Research

The use of this compound during pregnancy has been documented primarily in the context of managing pheochromocytoma, a rare catecholamine-secreting tumor. Research in this area is limited to case reports and small case series, as controlled studies in pregnant women are not available. clinmedjournals.orgdrugs.com Animal reproduction studies have not been conducted with this compound. drugs.commedscape.com Consequently, it is assigned to FDA Pregnancy Category C, indicating that it should be administered to a pregnant woman only if clearly needed and the potential benefit justifies the potential risk to the fetus. drugs.comahajournals.org

Detailed Research Findings

Placental Transfer:

Clinical research has demonstrated that phenoxybenzamine crosses the placenta and can accumulate in the fetal circulation. clinmedjournals.orgahajournals.orgnih.govnih.govoup.comoup.comcasereports.in A key case study provided quantitative data on this phenomenon in a 22-year-old woman at 33 weeks of gestation treated for pheochromocytoma. nih.gov After 26 days of therapy, simultaneous measurements were taken at the time of cesarean section. nih.gov The mean concentration of phenoxybenzamine was 66 ng/mL in maternal plasma, 103.3 ng/mL in cord plasma, and 79.3 ng/mL in the amniotic fluid. nih.gov This resulted in a fetal-maternal plasma accumulation ratio of 1.6:1, indicating significant placental transfer and accumulation of the drug in the fetus. nih.gov

Interactive Data Table: Phenoxybenzamine Concentration in Maternal and Fetal Compartments

Sample SourceMean Concentration (ng/mL)
Maternal Plasma66
Cord Plasma103.3
Amniotic Fluid79.3
Newborn Plasma (at 32 hours)22.3

Data from a case summary of a 22-year-old woman at 33 weeks gestation. nih.gov

Fetal and Neonatal Outcomes:

The use of phenoxybenzamine during pregnancy, particularly for the management of pheochromocytoma, has been associated with both successful outcomes and adverse neonatal effects. clinmedjournals.org Several case reports have documented healthy infants delivered to mothers treated with phenoxybenzamine. nih.gov However, due to its placental transfer, newborns of mothers receiving this medication should be closely monitored for potential adverse effects. nih.gov

Reported neonatal effects include mild perinatal depression, transient hypotension, and respiratory depression. clinmedjournals.orgnih.govoup.comcasereports.in In the case study mentioned above, the male infant, weighing 2475g, exhibited perinatal depression at delivery and experienced mild, transient hypotension for the first few days of life. nih.gov Another report detailed neonatal hypotension and respiratory distress in an infant whose mother was treated with phenoxybenzamine. amegroups.org These findings underscore the importance of careful neonatal monitoring after maternal treatment with phenoxybenzamine. nih.govnih.gov

The management of pheochromocytoma in pregnancy with phenoxybenzamine is aimed at controlling maternal blood pressure to prevent a hypertensive crisis, which can have devastating consequences for both the mother and the fetus. ahajournals.orgsemanticscholar.org Early diagnosis and appropriate medical management with alpha-adrenergic blockade have been shown to significantly reduce maternal and fetal mortality. oup.comsemanticscholar.org In some cases, phenoxybenzamine has been used for extended periods during pregnancy to allow for fetal maturation before surgical removal of the tumor. nih.govtandfonline.com

Lactation Research:

There is a significant lack of data regarding the excretion of this compound into human milk. clinmedjournals.orgdrugs.comnih.gov It is unknown whether the drug is present in breast milk or what effects it might have on a nursing infant. drugs.commedscape.comnih.gov Due to the potential for serious adverse reactions in the infant, the manufacturer recommends that a decision be made whether to discontinue nursing or to discontinue the drug, taking into account the importance of the medication to the mother. drugs.com

Research Methodologies and Future Directions in Phenoxybenzamine Hydrochloride Studies

Advanced Pharmacological Profiling Techniques

The comprehensive understanding of phenoxybenzamine (B1677643) hydrochloride's mechanism of action is continuously evolving through the application of sophisticated laboratory techniques. These methods allow for a detailed characterization of its interactions with biological systems at the molecular level.

Receptor binding assays are fundamental in determining the affinity and selectivity of phenoxybenzamine hydrochloride for its target receptors. Radioligand binding assays have been instrumental in these investigations. Studies have shown that phenoxybenzamine acts as a non-selective, irreversible antagonist at α-adrenoceptors. guidetoimmunopharmacology.orgcaymanchem.com It covalently binds to these receptors, leading to a long-lasting blockade. researchgate.net

Quantitative pharmacology studies have further detailed this interaction. For instance, research using stably transfected Chinese hamster ovary (CHO) cells expressing α2A-adrenoceptors demonstrated that phenoxybenzamine exhibits irreversible noncompetitive antagonism in addition to its known irreversible competitive antagonism. nih.govresearchgate.net This was determined by measuring remaining primary binding sites and agonist affinity in functional assays. nih.govresearchgate.net Such studies help to quantify the functional consequences of receptor binding, revealing that phenoxybenzamine's interaction is more complex than simple competitive antagonism and involves modulation of signal transduction in a G protein-dependent manner. nih.gov

Research has also explored its binding to other receptors. While primarily known for its α-adrenergic blockade, phenoxybenzamine has been shown to bind irreversibly to H1-histamine and muscarinic acetylcholine (B1216132) (mACh) receptors as well. researchgate.net The (R)-isomer of this compound is reported to be significantly more potent than its (S)-isomer, highlighting the stereoselectivity of its interactions. researchgate.net

Receptor SubtypeCell Line/SystemKey FindingReference
α2A-adrenoceptorsCHO cellsExhibits irreversible noncompetitive antagonism. nih.gov, researchgate.net
α1-adrenoceptorsHEK293 cellsInhibits norepinephrine-induced inositol (B14025) phosphate (B84403) formation. caymanchem.com
α2A, α2B, α2C-ARsCHO cell membranesBinds with high affinity (Ki = 60, 10, and 60 nM, respectively). caymanchem.com
H1-histamine, mACh receptorsNot specifiedBinds irreversibly. researchgate.net

Gene expression and proteomic studies offer a broader view of the cellular pathways affected by this compound. These techniques move beyond the receptor level to analyze downstream effects on gene transcription and protein expression.

Utilizing the Broad Institute's Connectivity Map (CMap) genomic database, studies have analyzed the gene expression signature of phenoxybenzamine in various malignant cell lines. biorxiv.org These analyses revealed that phenoxybenzamine's signature shares strong similarities with glucocorticoid agonists, which are known for their anti-inflammatory and immunomodulatory actions. researchgate.netbiorxiv.org Furthermore, its gene expression profile aligns with agents that inhibit tumor proliferation, such as protein kinase C inhibitors, Heat Shock Protein inhibitors, and histone deacetylase (HDAC) inhibitors. researchgate.netbiorxiv.org This suggests that phenoxybenzamine may suppress tumor expansion through multiple mechanisms.

In the context of traumatic brain injury (TBI), gene array analysis of cortical tissue from a rat model showed that phenoxybenzamine treatment significantly lowered the expression of pro-inflammatory signaling proteins like CCL2, IL1β, and MyD88. mdpi.com This indicates a potential neuroprotective effect mediated by the modulation of the neuroinflammatory response. mdpi.com Proteomic studies, while less specific to phenoxybenzamine in the available literature, are a crucial next step to confirm that these changes in gene expression translate to functional changes at the protein level. For example, proteomic profiling has been used to assess treatment effects in other neurological conditions, providing a framework for future phenoxybenzamine research. jci.org

Study AreaModel/PlatformKey Gene/Protein FindingsReference
OncologyBroad Institute CMapGene signature similarity to glucocorticoid agonists, HDAC inhibitors. biorxiv.org
Traumatic Brain InjuryRat ModelDecreased expression of pro-inflammatory genes (CCL2, IL1β, MyD88). mdpi.com
Neuropathic PainCFA Rat ModelGene expression studies informed by connectivity mapping.

Chemoinformatics and molecular modeling are powerful computational tools for predicting and analyzing the interaction of this compound with its biological targets. These in silico methods complement experimental approaches by providing structural insights into drug-receptor binding.

Molecular docking simulations can predict the binding pose of phenoxybenzamine within the active site of adrenergic receptors. For example, studies have identified a cysteine residue in the third transmembrane domain of α2-ARs as a likely site for phenoxybenzamine's irreversible binding. researchgate.net Molecular dynamics simulations can then be used to explore the dynamic stability of this interaction over time. patsnap.com These computational approaches are valuable for understanding structure-activity relationships and for designing novel, more selective antagonists. researchgate.net

Chemoinformatic analyses, such as those applying Lipinski's "rule of five," are used to predict the drug-like properties of phenoxybenzamine and related compounds. innovareacademics.in These predictions assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to estimate oral bioavailability and other pharmacokinetic parameters. innovareacademics.indrugcentral.org Such computational screening helps prioritize compounds for further experimental testing. innovareacademics.in The use of chemoinformatics is considered an important future task to survey the dynamic factors of drug-receptor interactions. researchgate.net

TechniqueApplication to PhenoxybenzamineKey InsightsReference
Molecular DockingBinding to adrenergic receptorsIdentified potential binding sites and interactions. researchgate.net
ChemoinformaticsPrediction of physicochemical propertiesAssessed "drug-likeness" based on Lipinski's rule of five. innovareacademics.in
Molecular DynamicsSimulation of drug-receptor complexElucidates the stability and dynamics of the binding interaction. patsnap.com

Clinical Trial Design and Outcome Measures

To translate preclinical findings into clinical practice, rigorous and well-designed clinical trials are essential. The future of this compound research relies on prospective, randomized studies and long-term observational studies to validate its efficacy and identify optimal uses.

Prospective randomized controlled trials (RCTs) are the gold standard for establishing causality and determining therapeutic efficacy. For phenoxybenzamine, future RCTs are needed to clarify its role in various conditions.

One area of interest is its use in the preoperative management of pheochromocytoma. While phenoxybenzamine is a standard treatment, its non-selective nature can lead to side effects. clinicaltrials.gov A prospective, randomized controlled trial is underway to compare the non-selective blocker phenoxybenzamine with the selective α1-blocker doxazosin. clinicaltrials.gov This study aims to compare preoperative, intraoperative, and postoperative outcomes, including hemodynamic instability, morbidity, and quality of life, to determine the optimal alpha-blockade strategy. clinicaltrials.gov

Another example of a prospective study is a double-blind trial that evaluated phenoxybenzamine for benign prostatic hypertrophy. nih.gov In this study, patients were randomly allocated to receive either phenoxybenzamine or a placebo. nih.gov While it did not show significant improvement in objective measures like peak urine flow, it highlighted the importance of RCTs in providing high-quality evidence, even when the results are negative. nih.gov Future studies should stratify for age and potentially include a conservative treatment arm in the study design to better evaluate drug effects. ics.org

Longitudinal observational studies are crucial for understanding the long-term effects and real-world effectiveness of this compound. These studies follow a cohort of patients over an extended period, collecting data on outcomes and potential adverse events that may not be apparent in shorter-term RCTs.

A scoping review of phenoxybenzamine use for pheochromocytoma and paraganglioma included several observational studies. umaryland.edu These studies, while not providing the same level of evidence as RCTs, offer valuable insights into clinical practice and patient outcomes over time. umaryland.edu For instance, observational studies have been used to assess the association between the use of various antihypertensive agents, including α-blockers like phenoxybenzamine, and the risk of developing conditions like glaucoma. arvojournals.org

In the context of neurogenic lower urinary tract dysfunction (NLUTD), guidelines are often informed by evidence from both RCTs and observational studies. auanet.org Longitudinal studies in this patient population could help to clarify the long-term benefits and risks of using α-blockers. Outcome measures in such studies would include urodynamic parameters, frequency of urinary tract infections, and impact on kidney function. auanet.org These studies are essential for building a comprehensive evidence base, especially for off-label uses or in patient populations where conducting RCTs is challenging. nih.gov

Novel Therapeutic Avenues and Repurposing Research

This compound, a long-standing α-adrenergic antagonist, is the subject of ongoing research to explore its therapeutic potential beyond its established use in managing pheochromocytoma. These investigations are revealing promising applications in oncology, inflammatory conditions, and neurology, driven by a deeper understanding of its molecular mechanisms.

Expansion of Anti-neoplastic and Anti-inflammatory Applications

Recent research has illuminated the potential of this compound as both an anti-neoplastic and anti-inflammatory agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lymphoma, breast, and lung cancer. caymanchem.com This anti-tumor activity is being explored further, with research into its effects on malignant glioma cells showing suppression of proliferation, migration, and invasion. nih.gov

The anti-inflammatory properties of phenoxybenzamine are also a significant area of investigation. It is suggested that the drug may exert immunomodulatory or anti-inflammatory effects, which could contribute to its therapeutic efficacy in certain conditions. nih.govresearchgate.net Research indicates that phenoxybenzamine's gene expression signature in malignant cell lines is consistent with anti-inflammatory and immunomodulatory activity. researchgate.netbiorxiv.org This has led to proposals for its repurposing in conditions with an inflammatory component. researchgate.netbiorxiv.org One study highlighted that phenoxybenzamine possesses histone deacetylase (HDAC) inhibitory activity, a mechanism known to be involved in suppressing tumor growth. plos.orgtouro.edu Specifically, HDAC isoforms 5, 6, and 9 were found to be most sensitive to inhibition by phenoxybenzamine. touro.edu

Table 1: Investigated Anti-neoplastic and Anti-inflammatory Actions of this compound

Research Area Findings Supporting Evidence
Anti-neoplastic Inhibits proliferation of lymphoma, breast, and lung cancer cell lines. caymanchem.com In vitro studies
Suppresses proliferation, migration, and invasion of malignant glioma cells. nih.gov Cell proliferation, wound-healing, and transwell assays. nih.gov
Possesses histone deacetylase (HDAC) inhibitory activity, particularly affecting isoforms 5, 6, and 9. touro.edu Gene expression signature analysis. plos.orgtouro.edu
Anti-inflammatory Gene expression signatures suggest anti-inflammatory and immunomodulatory activity. researchgate.netbiorxiv.org Analysis of gene expression in malignant cell lines. researchgate.netbiorxiv.org
May exert immunomodulatory effects by blocking α2-adrenergic receptors on macrophages, potentially reducing the release of inflammatory cytokines like TNF-α. nih.gov Mechanistic hypothesis. nih.gov

Exploration of Neuroprotective Potential

A significant and promising area of research is the exploration of this compound's neuroprotective capabilities. Studies in animal models of traumatic brain injury (TBI) have shown that the administration of phenoxybenzamine can lead to significant long-term behavioral and cognitive improvements. nih.gov In a rat model of severe TBI, phenoxybenzamine was found to reduce neuronal death in hippocampal slice cultures following oxygen-glucose deprivation. nih.govnih.gov

The proposed mechanism for this neuroprotective effect involves the reduction of neuroinflammation. nih.gov Following TBI, phenoxybenzamine-treated animals exhibited significantly lower expression of pro-inflammatory signaling proteins such as CCL2, IL1β, and MyD88. nih.govmdpi.com This suggests that phenoxybenzamine may help mitigate the secondary damage that occurs after a brain injury by dampening the inflammatory cascade. mdpi.com These findings indicate a potential for phenoxybenzamine in the treatment of TBI. nih.gov

Table 2: Research Findings on the Neuroprotective Potential of this compound

Model System Key Findings Proposed Mechanism
  • Improved neurological severity scores and foot fault assessments. nih.gov
  • Reduced neuronal death in hippocampal slice cultures after oxygen-glucose deprivation. nih.govnih.gov | Reduction of neuroinflammation. nih.gov | | Gene expression analysis (post-TBI) | Lowered expression of pro-inflammatory signaling proteins (CCL2, IL1β, MyD88). nih.govmdpi.com | Attenuation of the secondary inflammatory cascade. mdpi.com |
  • Investigation in Other Pain Syndromes

    The application of this compound in the management of pain, particularly neuropathic pain syndromes, is an area of active investigation. Historically, it has been used in the treatment of Complex Regional Pain Syndrome (CRPS), a condition characterized by severe, chronic pain. nih.govtouro.edu Studies have reported that phenoxybenzamine can lead to a significant response rate in CRPS patients. clinexprheumatol.org Its use in this context is often attributed to its antiadrenergic effects, which are thought to counteract the sympathetic nervous system dysregulation implicated in the early stages of CRPS. touro.eduwikipedia.org

    More recent research suggests that the mechanisms underlying its efficacy in pain syndromes may be more complex, potentially involving its anti-inflammatory and immunomodulatory properties. nih.gov The observation that certain neuropathic pain conditions like CRPS have a proliferative nature, with the potential to spread, has led to the hypothesis that phenoxybenzamine's anti-proliferative capacity could be beneficial. touro.edu This has opened up avenues for exploring its use in a broader range of pain syndromes beyond CRPS.

    Toxicology and Safety Research Refinements

    While this compound has been in clinical use for decades, ongoing research continues to refine the understanding of its toxicological and long-term safety profile. These efforts are crucial for ensuring its appropriate and safe application in both existing and potential new therapeutic areas.

    Long-term Safety Monitoring in Human Populations

    The long-term use of this compound is not recommended due to concerns about its potential carcinogenicity. fda.govboehringer-ingelheim.com Case reports have emerged of carcinoma in humans following long-term treatment with the drug. fda.govboehringer-ingelheim.comnih.gov These reports have prompted regulatory bodies to emphasize the need to carefully weigh the benefits and risks before prescribing phenoxybenzamine for extended periods. fda.govboehringer-ingelheim.com Consequently, long-term safety monitoring in human populations receiving this medication is a critical area of focus to better understand and quantify these risks.

    Further Carcinogenesis Research and Risk Assessment

    This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. nih.gov In vitro studies have shown that it has mutagenic activity in the Ames test and mouse lymphoma assay. fda.govboehringer-ingelheim.comfda.gov In vivo animal studies have demonstrated that repeated intraperitoneal administration of this compound resulted in peritoneal sarcomas in rats and mice. fda.govnih.govfda.gov Furthermore, chronic oral dosing in rats led to the development of malignant tumors in the small intestine and non-glandular stomach. fda.govboehringer-ingelheim.comfda.gov

    The International Agency for Research on Cancer (IARC) has classified this compound as probably carcinogenic to humans (Group 2A). This classification is based on the sufficient evidence of carcinogenicity in experimental animals. iarc.fr Ongoing risk assessment involves integrating these animal data with the limited human case reports to provide a more comprehensive understanding of the carcinogenic risk to humans. nih.gov Further research is needed to clarify the mechanisms of carcinogenesis and to establish a more precise risk profile for long-term human exposure.

    Table 3: Summary of Carcinogenicity Data for this compound

    Study Type Organism/System Findings
    In Vitro Ames test, Mouse lymphoma assay Showed mutagenic activity. fda.govboehringer-ingelheim.comfda.gov
    In Vivo (Animal) Rats and Mice (intraperitoneal administration) Resulted in peritoneal sarcomas. fda.govnih.govfda.gov
    Rats (chronic oral dosing) Produced malignant tumors of the small intestine and non-glandular stomach. fda.govboehringer-ingelheim.comfda.gov
    Human Case reports Reports of carcinoma following long-term treatment. fda.govboehringer-ingelheim.comnih.gov
    Regulatory Classification IARC Group 2A: Probably carcinogenic to humans. iarc.fr
    National Toxicology Program (NTP) Reasonably anticipated to be a human carcinogen. nih.gov

    Regulatory Science and Compounding Research

    Regulatory science in the context of this compound focuses on the development and application of scientific principles and tools to assess the quality, safety, and efficacy of its use, particularly in compounded preparations. This involves evaluating the substance for use as a bulk drug ingredient in compounding and establishing clear standards for bioavailability and bioequivalence to ensure therapeutic consistency.

    Assessment for Bulk Drug Substance Compounding

    This compound has been a subject of regulatory evaluation for its use as a bulk drug substance in compounding by outsourcing facilities. umaryland.edu Under Section 503B of the Federal Food, Drug, and Cosmetic Act, the U.S. Food and Drug Administration (FDA) evaluates nominated bulk drug substances to determine if they can be used in compounding. umaryland.edu this compound was nominated for this purpose, prompting a thorough review by the FDA, assisted by bodies like the University of Maryland's Center of Excellence in Regulatory Science and Innovation (M-CERSI). umaryland.eduumaryland.edu

    The primary goal of this research is to understand the clinical use of this compound in compounded products to inform the development of a list of approved bulk drug substances for outsourcing facilities. umaryland.edu As part of this process, the FDA categorizes nominated substances based on their evaluation status. This compound is currently placed in "Category 1," which signifies that the substance is under evaluation by the agency. fda.govquinacrine.org While this evaluation is ongoing, the FDA generally does not intend to take enforcement action against facilities that compound with substances in this category. fda.gov

    The regulatory framework also considers the potential for compounded drugs to be "essentially a copy" of an approved drug product, which is generally prohibited unless there is a documented clinical need for the compounded version. regulations.gov The use of bulk drug substances in compounding is subject to rigorous quality and regulatory requirements, including compliance with an applicable United States Pharmacopeia (USP) monograph, which exists for this compound. umaryland.edufda.gov

    Table 1: Regulatory Status and Nomination of this compound for Compounding

    Regulatory Body/ActionStatus/DetailsSource
    Nomination for Compounding Nominated for use as a bulk drug substance in compounding by outsourcing facilities under section 503B of the Federal Food, Drug, and Cosmetic Act. umaryland.edu
    FDA Evaluation Category Placed in "503B Category 1: Bulk Drug Substances Under Evaluation". fda.govquinacrine.orgregulations.gov
    Interim Policy While under evaluation, the FDA generally intends to refrain from enforcement action for its use in compounding by state-licensed pharmacies, federal facilities, or veterinarians. fda.gov
    Compounding for Animal Drugs Also nominated and currently under review for compounding animal drugs for dogs and cats. fda.gov
    Supporting Research The University of Maryland Center of Excellence in Regulatory Science and Innovation (M-CERSI) conducted research to assist the FDA's evaluation. umaryland.eduumaryland.edu

    Bioequivalence and Bioavailability Standards

    Bioequivalence and bioavailability are critical parameters for ensuring that a generic or compounded drug product performs in the same manner as a reference product. Bioavailability refers to the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. nih.gov Two products are considered bioequivalent if they show comparable bioavailability under similar experimental conditions. nih.gov

    The FDA provides specific guidance for establishing the bioequivalence of this compound capsules. fda.gov For a 10 mg oral capsule, the agency recommends conducting two separate in-vivo studies: one under fasting conditions and another under fed conditions. fda.gov These studies are designed as single-dose, two-way crossover trials in healthy male and nonpregnant female subjects. fda.gov The key pharmacokinetic parameters to be measured from plasma concentrations of phenoxybenzamine are the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax). nih.govfda.gov Bioequivalence is established if the 90% confidence interval (CI) for the ratio of the geometric means of these parameters (test vs. reference product) falls within the standard regulatory limits of 80.00% to 125.00%. nih.govscientiaricerca.com

    A 2018 study successfully demonstrated the bioequivalence of a test formulation of 10 mg this compound capsules from Aurobindo Pharma Ltd. against the reference product, Dibenzyline®. scientiaricerca.com The study, conducted in 12 healthy volunteers under fasting conditions, found that the pharmacokinetic parameters met the FDA's criteria. scientiaricerca.com In July 2012, the FDA approved an Abbreviated New Drug Application (ANDA) for this compound Capsules, 10 mg, after the Division of Bioequivalence determined they were bioequivalent and, therefore, therapeutically equivalent to the reference listed drug, Dibenzyline®. fda.gov

    Table 2: FDA Recommended Bioequivalence Study Design for this compound 10 mg Capsules

    Study ParameterRecommendation
    Types of Studies 2 studies required: Fasting and Fed
    Study Design Single-dose, two-way crossover, in-vivo
    Subject Population Healthy males and nonpregnant females
    Analyte to Measure Phenoxybenzamine in plasma
    Bioequivalence Basis (90% CI) Phenoxybenzamine

    Source: FDA Draft Guidance fda.gov

    Table 3: Results of a Bioequivalence Study of this compound 10 mg Capsules (Test vs. Reference)

    Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence IntervalFDA Acceptance Range
    Cmax 110.2988.37% - 137.65%80.00% - 125.00%
    AUC0–t 99.7080.33% - 123.75%80.00% - 125.00%
    AUC0-inf 99.9380.48% - 124.09%80.00% - 125.00%

    Q & A

    Q. What are the primary pharmacological mechanisms of phenoxybenzamine hydrochloride, and how do they inform experimental design?

    this compound acts as a non-selective, irreversible α-adrenoceptor antagonist, blocking post-synaptic α₁ and α₂ receptors. This inhibition prevents vasoconstriction, reducing peripheral resistance and blood pressure. Additionally, it exhibits calmodulin inhibition, which may modulate intracellular calcium signaling. Methodologically, researchers should consider its irreversible binding kinetics in dose-response studies, requiring pre-incubation with tissues or cells to achieve maximal blockade. Use radioligand binding assays (e.g., [³H]yohimbine) to quantify receptor occupancy and functional assays (e.g., cAMP accumulation) to assess downstream effects .

    Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

    High-performance liquid chromatography (HPLC) with UV detection is widely used, employing columns like Waters YMC L7 (retention time ~8 minutes). For stability-indicating assays, combine HPLC with mass spectrometry to detect degradation products (e.g., hydrolyzed metabolites). Chemiluminescence techniques are also effective for trace analysis in biological matrices. Always validate methods per ICH guidelines, including specificity, linearity (1–100 µg/mL), and precision (RSD <2%) .

    Q. How should researchers standardize in vitro and in vivo dosing protocols for this compound?

    • In vitro: Dissolve in DMSO (solubility: 55 mg/mL) and use concentrations between 1–100 µM, accounting for solvent effects (keep DMSO <0.1%). Pre-treat cells/tissues for 30–60 minutes to allow irreversible binding.
    • In vivo: For rodent models, typical doses range from 5–20 mg/kg (intraperitoneal or oral). Adjust based on disease models; e.g., 10 mg/kg/day in glioblastoma xenografts reduces tumor volume by ~50% .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported IC₅₀ values for α-adrenoceptor binding versus functional cAMP responses?

    Discrepancies arise from differences in assay conditions (e.g., receptor density, coupling efficiency). For binding studies, use [³H]yohimbine (IC₅₀ ~50 nM) in membrane preparations. For functional cAMP assays, employ cells expressing recombinant α₂-adrenoceptors and measure noradrenaline-induced responses (IC₅₀ ~1–5 µM). To reconcile data, apply the operational model of agonism to estimate transducer ratios and ligand efficacy .

    Q. What experimental strategies are critical for assessing this compound’s carcinogenic potential (IARC 2B classification)?

    • In vitro: Conduct Ames tests (with/without metabolic activation) and micronucleus assays in human lymphocytes.
    • In vivo: Use chronic dosing models (e.g., 18-month rodent studies) to monitor tumor incidence. Evaluate genotoxicity via comet assays in target tissues (e.g., liver). Compare results to structural analogs (e.g., haloalkylamines) to identify structure-activity relationships .

    Q. How can researchers optimize stability-indicating methods for this compound in long-term formulation studies?

    Develop a reversed-phase HPLC method with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0). Monitor degradation under stress conditions (heat, light, pH extremes). Quantify major degradants (e.g., N-dealkylated products) using a photodiode array detector. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

    Q. What are the best practices for studying phenoxybenzamine’s effects on noradrenaline overflow in sympathetic nerve terminals?

    Use isolated tissue preparations (e.g., rat vas deferens or nictitating membrane) with electrical field stimulation. Measure noradrenaline overflow via HPLC-ECD or amperometry. Pre-treat tissues with phenoxybenzamine (1 µM, 30 minutes) to block α₂-autoreceptors, enhancing neurotransmitter release. Control for confounding factors like neuronal uptake (e.g., cocaine pretreatment) .

    Q. How should researchers design dose-escalation studies to mitigate reflex tachycardia in hypertensive models?

    Administer this compound in combination with β-blockers (e.g., propranolol) to counteract tachycardia. Use telemetry in conscious rodents to monitor hemodynamics continuously. Start with low doses (1 mg/kg) and escalate weekly, assessing baroreflex sensitivity via heart rate variability analysis .

    Methodological Notes

    • Receptor Binding Assays: Include saturation (Kd, Bmax) and competition (Ki) experiments. Use nonlinear regression (e.g., Prism) for data fitting .
    • Tumor Models: In glioblastoma, use orthotopic U87MG transplants and MRI for volumetric analysis. Phenoxybenzamine’s anti-angiogenic effects require immunohistochemical validation (CD31 staining) .
    • Data Contradictions: Cross-validate findings using orthogonal methods (e.g., Western blot for calmodulin inhibition alongside functional assays) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Phenoxybenzamine Hydrochloride
    Reactant of Route 2
    Phenoxybenzamine Hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.